Chlorhexidine phosphanilate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

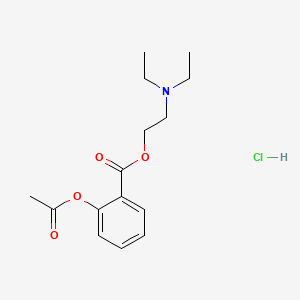

Chlorhexidine phosphanilate is a compound known for its broad-spectrum antimicrobial properties. It is effective against Gram-positive bacteria, Gram-negative bacteria, and fungi. This compound is primarily used in medical and dental applications due to its ability to inactivate microorganisms quickly and efficiently .

Preparation Methods

The preparation of chlorhexidine phosphanilate involves the synthesis of chlorhexidine and its subsequent reaction with phosphanilic acid. The synthetic route typically includes the following steps:

Synthesis of Chlorhexidine: Chlorhexidine is synthesized by reacting 4-chlorophenyl isocyanate with hexamethylene diamine to form a bis-guanide compound.

Reaction with Phosphanilic Acid: The bis-guanide compound is then reacted with phosphanilic acid under controlled conditions to form this compound.

Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) to ensure the purity and concentration of the final product .

Chemical Reactions Analysis

Chlorhexidine phosphanilate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: this compound can be reduced to its corresponding amine derivatives.

Substitution: It can undergo substitution reactions, particularly with halogens, leading to the formation of halogenated derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine . The major products formed from these reactions include oxidized, reduced, and halogenated derivatives of this compound .

Scientific Research Applications

Chlorhexidine phosphanilate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: This compound is used in biological research to study its effects on different microorganisms and cells.

Industry: It is used in the formulation of disinfectants and antiseptics for industrial applications.

Mechanism of Action

The mechanism of action of chlorhexidine phosphanilate involves its interaction with the cell membrane of microorganisms. The positively charged chlorhexidine molecule binds to the negatively charged sites on the cell wall, destabilizing the cell wall and interfering with osmosis. This leads to the leakage of intracellular components and ultimately cell death . In high concentrations, chlorhexidine causes the cytoplasm to congeal or solidify .

Comparison with Similar Compounds

Chlorhexidine phosphanilate is often compared with other similar compounds, such as:

Chlorhexidine digluconate: Both compounds have similar antimicrobial properties, but this compound has a broader spectrum of activity.

Povidone-iodine: While povidone-iodine is also an effective antimicrobial agent, this compound has a quicker kill rate and broader spectrum of activity.

Cetylpyridinium chloride: This compound is less effective compared to this compound in terms of antimicrobial activity.

This compound is unique due to its ability to bind to proteins in human tissues, leading to prolonged antimicrobial activity .

Properties

CAS No. |

77146-42-0 |

|---|---|

Molecular Formula |

C34H46Cl2N12O6P2 |

Molecular Weight |

851.7 g/mol |

IUPAC Name |

(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;(4-aminophenyl)phosphonic acid |

InChI |

InChI=1S/C22H30Cl2N10.2C6H8NO3P/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*7-5-1-3-6(4-2-5)11(8,9)10/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*1-4H,7H2,(H2,8,9,10) |

InChI Key |

NSCOCGOFKMUTMW-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC(=CC=C1N)P(=O)(O)O.C1=CC(=CC=C1N)P(=O)(O)O.C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl |

SMILES |

C1=CC(=CC=C1N)P(=O)(O)O.C1=CC(=CC=C1N)P(=O)(O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl |

Canonical SMILES |

C1=CC(=CC=C1N)P(=O)(O)O.C1=CC(=CC=C1N)P(=O)(O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl |

Synonyms |

chlorhexidine diphosphanilate chlorhexidine phosphanilate chlorhexidine phosphanilic acid complex WP 973 WP-973 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(10S,15R)-13-butyl-10-(4-methoxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1249146.png)

![2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propoxy-(2,3-dihydroxypropoxy)phosphinic acid](/img/structure/B1249151.png)

![5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B1249156.png)